4-hydroxybutane-1-sulfonic acid

Catalog No.
S1551430
CAS No.
26978-64-3
M.F
C4H10O4S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxybutane-1-sulfonic acid

CAS Number

26978-64-3

Product Name

4-hydroxybutane-1-sulfonic acid

IUPAC Name

4-hydroxybutane-1-sulfonic acid

Molecular Formula

C4H10O4S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C4H10O4S/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H,6,7,8)

InChI Key

YEGPVWSPNYPPIK-UHFFFAOYSA-N

SMILES

C(CCS(=O)(=O)O)CO

Synonyms

4-Hydroxybutane-1-sulfonic acid; Nsc 163335; Nsc 71873; Benzenediazonium,2-methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-

Canonical SMILES

C(CCS(=O)(=O)O)CO

Antimicrobial Activity:

4-Hydroxy-1-butanesulfonic acid (4HBS) has been studied for its potential as an antibiotic due to its antimicrobial activity against various Gram-negative bacteria. Studies have shown that 4HBS can inhibit the growth of common bacterial pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae [].

Mechanism of Action:

The exact mechanism of action by which 4HBS exerts its antimicrobial effect is still under investigation. However, research suggests that it might interfere with the bacterial cell membrane, hindering its ability to function properly and leading to cell death [].

Potential Applications:

Due to its potential as an antibiotic, 4HBS is being explored for various applications in the field of scientific research, including:

  • Development of novel antibiotics: 4HBS could serve as a lead molecule for the development of new antibiotics to combat antibiotic resistance, a growing global health concern [].
  • Combination therapy: Research suggests that 4HBS might be effective in combination with existing antibiotics, potentially enhancing their efficacy and reducing the risk of resistance development [].
  • Studying bacterial physiology: 4HBS can be used as a tool to study bacterial physiology and understand the mechanisms by which bacteria grow and survive, ultimately aiding in the development of new antibacterial strategies [].

4-Hydroxybutane-1-sulfonic acid is an organic compound with the molecular formula C4H10O4S\text{C}_4\text{H}_{10}\text{O}_4\text{S} and a molecular weight of 154.18 g/mol. It is a colorless to pale yellow liquid that contains a hydroxyl group and a sulfonic acid group, making it a sulfonic acid derivative. This compound is known for its hygroscopic nature, meaning it can absorb moisture from the air, which affects its storage and handling properties .

There is no current information available regarding the specific mechanism of action of HHBS in biological systems or its interaction with other compounds.

Due to the limited research on HHBS, no established safety information exists. However, sulfonic acids, in general, can be corrosive and irritants. As a result, standard laboratory safety protocols for handling unknown organic compounds should be followed when working with HHBS [].

, including:

  • Cyclization: It can cyclize to form 1,4-butanesultone under specific conditions, such as heating in high-boiling solvents .
  • Esterification: The hydroxyl group can react with acids to form esters.
  • Neutralization: The sulfonic acid group can react with bases to form salts, such as sodium 4-hydroxybutane-1-sulfonate .

This compound exhibits notable biological activity, particularly as an antimicrobial agent. It has shown effectiveness against Gram-negative bacteria, making it a candidate for use in pharmaceuticals and as an additive in various formulations . Additionally, it has been reported to normalize reaction times in labile samples, suggesting potential applications in biochemical assays .

Several methods exist for synthesizing 4-hydroxybutane-1-sulfonic acid:

  • Chlorosulfonation: This method involves the chlorosulfonation of 1-chlorobutane or 4-chlorobutyl acetate. The resulting product can be hydrolyzed to yield 4-hydroxybutane-1-sulfonic acid .
  • Sodium Sulfite Reaction: Starting from 4-chlorobutanol and reacting it with sodium sulfite leads to the formation of the sodium salt of 4-hydroxybutane-1-sulfonic acid, which can then be converted into the free acid using strong acids like hydrochloric acid .
  • Cyclization of Sodium Salt: The sodium salt can be cyclized under elevated temperatures to produce 1,4-butanesultone, which indirectly confirms the presence of 4-hydroxybutane-1-sulfonic acid in the reaction pathway .

4-Hydroxybutane-1-sulfonic acid has several applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it is used in formulations targeting bacterial infections.
  • Biochemical Research: It serves as a stabilizing agent in biochemical assays and experiments involving sensitive compounds.
  • Industrial Uses: Its hygroscopic nature makes it useful in formulations requiring moisture retention or control.

Studies on the interactions of 4-hydroxybutane-1-sulfonic acid with other compounds have revealed its potential as an effective catalyst in solvent-free reactions. It can replace conventional mineral acids, providing an environmentally friendly alternative . Furthermore, its interaction with various organic and inorganic salts has been explored for developing ionic liquids with unique properties.

Several compounds share structural similarities with 4-hydroxybutane-1-sulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,4-ButanesultoneC₄H₈O₃SCyclic sulfonate derived from 4-hydroxybutane-1-sulfonic acid; used as a reagent.
Sodium 4-hydroxybutane-1-sulfonateC₄H₉NaO₄SSalt form; more stable and easier to handle than the free acid.
Methoxybutanesulfonic acidC₅H₁₂O₄SContains a methoxy group; used in similar applications but with different solubility properties.
4-Chlorobutanesulfonic acidC₄H₉ClO₃SChlorinated variant; used primarily in chlorosulfonation reactions.

The uniqueness of 4-hydroxybutane-1-sulfonic acid lies in its combination of hydroxyl and sulfonic groups, which contributes to its distinctive biological activity and versatility in applications compared to other similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.9

UNII

87G94EI36D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

26978-64-3

Wikipedia

4-hydroxy-1-butanesulfonic acid

General Manufacturing Information

1-Butanesulfonic acid, 4-hydroxy-: INACTIVE

Dates

Modify: 2023-08-15

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